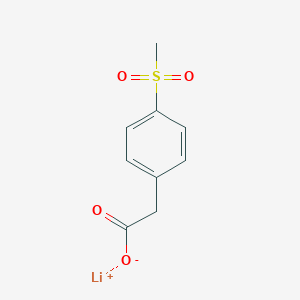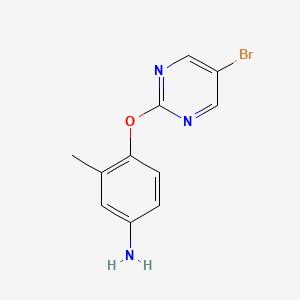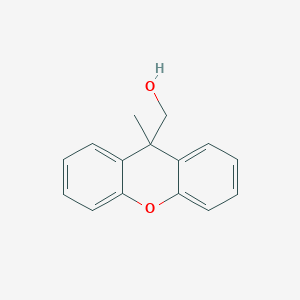![molecular formula C18H21NO2 B12065094 Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- CAS No. 87472-99-9](/img/structure/B12065094.png)
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is an organic compound with a complex structure that includes an ethanone group, an amino group, a phenylmethoxy group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- typically involves multiple steps. One common method includes the following steps:
Formation of the phenylmethoxy group: This can be achieved by reacting a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the propyl group: This step involves the alkylation of the aromatic ring using a propyl halide in the presence of a strong base like potassium tert-butoxide.
Formation of the ethanone group: This can be achieved by Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but lacks the amino and propyl groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxy group instead of an amino group.
Ethanone, 2-amino-1-phenyl-: Similar structure but lacks the phenylmethoxy and propyl groups.
Uniqueness
Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is unique due to the presence of both the amino and propyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
87472-99-9 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(2-amino-4-phenylmethoxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C18H21NO2/c1-3-7-16-17(11-10-15(13(2)20)18(16)19)21-12-14-8-5-4-6-9-14/h4-6,8-11H,3,7,12,19H2,1-2H3 |
InChI Key |
SLFKKGIODTYJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1N)C(=O)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)





![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)

![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)

![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)



